Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-sulfanylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-2-15-10(14)9(13)12-7-4-3-6(11)5-8(7)16/h3-5,16H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZJWGPLMWKYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor to introduce the bromine atom. This is followed by the introduction of the mercapto group through a thiolation reaction. The final step involves the formation of the ethyl ester through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the bromine atom can introduce a variety of functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol
IUPAC Name: Ethyl 2-(4-bromophenyl)-2-oxoacetate
CAS Number: 20201-26-7
The compound features a bromo-substituted phenyl group and an oxoacetate moiety, contributing to its reactivity and versatility in chemical reactions.
Medicinal Chemistry
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate has been investigated for its potential as a pharmaceutical agent. The following applications have been identified:
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the induction of apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. A study indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its applications include:
Synthesis of Novel Compounds
The compound is utilized in the synthesis of various biologically active molecules. For example, it can be reacted with amines to produce substituted phenyl derivatives that have potential therapeutic applications .
Building Block for Drug Development
Due to its functional groups, this compound can be modified to create analogs with enhanced pharmacological properties. Researchers are exploring its derivatives for improved efficacy and reduced side effects in drug formulations .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism by which Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and mercapto groups can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structure is compared to derivatives with halogenated phenyl or modified oxoacetate groups (Table 1).
Table 1: Structural and Functional Comparison of Ethyl 2-oxoacetate Derivatives
Key Observations:
- The thiol (-SH) group in the target compound may introduce redox activity or metal coordination, unlike halogenated analogs .
- Biological Activity: Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate exhibits potent anticancer activity, suggesting bromine’s role in enhancing cytotoxicity . The target compound’s mercapto group could modulate toxicity profiles or target specificity (e.g., via thiol-disulfide exchange).
Pharmacological Potential
- Antiviral Activity : Chloro/fluoro-substituted derivatives inhibit HIV entry, implying that bromine/thiol groups in the target compound may enhance binding to viral proteins .
Physicochemical Properties
- Solubility and Stability : The thiol group may reduce solubility in aqueous media compared to methyl or methoxy derivatives (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) .
Biological Activity
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate (CAS No. 20201-26-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H9BrO3
- Molecular Weight : 257.08 g/mol
- Boiling Point : Not available
- Log P (Partition Coefficient) : Approximately 2.5, indicating moderate lipophilicity.
- Absorption Characteristics : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential central nervous system activity .
The compound's biological activity primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism . This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, particularly Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. A notable study reported IC50 values indicating significant cytotoxicity against breast cancer and leukemia cell lines, suggesting potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding supports its potential application in treating infections caused by resistant strains .
- Cancer Research : In a recent investigation into its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of treatment, indicating strong potential for further development as an anticancer drug .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-bromo-2-mercaptoaniline with ethyl chlorooxoacetate in dichloromethane (DCM) under basic conditions (e.g., triethylamine (TEA) at 0°C), followed by gradual warming to room temperature . Alternative methods include using sodium hydride (NaH) as a base for milder conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to acylating agent) and controlled temperature to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Methodological Answer : 1H/13C NMR : Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2), the mercaptophenylamino group (δ ~6.5–7.8 ppm for aromatic protons), and the oxoacetate carbonyl (δ ~165–170 ppm). LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ peak at m/z 346.98 for C11H11BrNO3S) and fragmentation patterns . IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester, N-H bend at ~1550 cm⁻¹ for amine) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing structural analogs with halogen-substituted phenyl groups that enhance lipophilicity and membrane penetration .
- Enzyme Inhibition : Test against targets like HIV integrase or bacterial enzymes via fluorescence-based assays, leveraging the compound’s thiol group for potential covalent binding .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the mercapto group in nucleophilic substitutions?
- Methodological Answer : The -SH group acts as a soft nucleophile, preferentially attacking electrophilic centers (e.g., α-keto carbonyl in oxoacetate). Density Functional Theory (DFT) studies can model transition states, while kinetic experiments (e.g., varying solvent polarity) assess nucleophilicity. Competitive reactions with bromine-substituted analogs (e.g., replacing Br with Cl/F) reveal steric and electronic effects on reaction rates .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize derivatives with systematic substitutions (e.g., Br → Cl, CH3) and test in parallel assays. For example, fluorinated analogs may show enhanced antimicrobial activity due to increased lipophilicity, while brominated versions exhibit superior enzyme inhibition .
- Data Validation : Replicate conflicting experiments under standardized conditions (pH, temperature, cell lines) and apply statistical tools (e.g., ANOVA) to identify outliers.
Q. What computational tools predict the compound’s reactivity in retrosynthetic pathways?
- Methodological Answer : Use AI-driven platforms (e.g., PubChem’s retrosynthesis module) leveraging databases like Reaxys and Pistachio to propose feasible routes. Input the SMILES string (CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)S) to generate one-step synthesis options, prioritizing routes with high plausibility scores (>0.9) .
Q. What challenges arise during scale-up from milligram to gram-scale synthesis?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch reactors to continuous flow systems improves heat/mass transfer, critical for exothermic acylations .
- Purification : Replace column chromatography with solvent/antisolvent crystallization for cost-effective large-scale purification.
Q. How can X-ray crystallography confirm the compound’s molecular conformation?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Key parameters: R-factor <5%, bond length/angle deviations <0.02 Å/1°. The structure will reveal planarity of the oxoacetate group and dihedral angles between aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
